molecular formula C18H22O3 B5209796 1-Ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene

1-Ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene

Cat. No.: B5209796
M. Wt: 286.4 g/mol
InChI Key: WNHVLJBVVJRIIH-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxy group and a propoxy group substituted with a 2-methylphenoxy moiety on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-ethoxy-3-bromobenzene with 3-(2-methylphenoxy)propyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phenolic derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or propoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene
  • 1-Ethoxy-3-[2-(3-methylphenoxy)ethoxy]benzene

Uniqueness

1-Ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-19-16-9-6-10-17(14-16)20-12-7-13-21-18-11-5-4-8-15(18)2/h4-6,8-11,14H,3,7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHVLJBVVJRIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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